molecular formula C23H23N5O2S B11028878 (E)-N,N-dimethyl-2-{7-methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine

(E)-N,N-dimethyl-2-{7-methyl-3-[(4-methylphenyl)sulfonyl]-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl}ethenamine

Cat. No.: B11028878
M. Wt: 433.5 g/mol
InChI Key: CZNLISYYVKCISE-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE is a complex organic compound with a unique structure that includes a pyrazolo[5,1-c][1,2,4]triazine core

Preparation Methods

The synthesis of N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE involves multiple steps. One common synthetic route starts with the preparation of the pyrazolo[5,1-c][1,2,4]triazine core, followed by the introduction of the sulfonyl and phenyl groups. The final step involves the addition of the N,N-dimethylamino group through a substitution reaction. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are optimized based on the desired reaction.

Scientific Research Applications

N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE can be compared with similar compounds such as:

    N,N-Dimethyl-N’-tolylsulfonyldiamide: Similar in structure but lacks the pyrazolo[5,1-c][1,2,4]triazine core.

    4-Hydroxy-N,N,2-trimethyl-1-tosylbenzimidazole-6-carboxamide: Contains a benzimidazole core instead of the pyrazolo[5,1-c][1,2,4]triazine core.

    Dimethyl [ (4-methylphenyl)sulfamoyl]amine: Similar sulfonyl group but different core structure.

The uniqueness of N,N-DIMETHYL-N-((E)-2-{7-METHYL-3-[(4-METHYLPHENYL)SULFONYL]-8-PHENYLPYRAZOLO[5,1-C][1,2,4]TRIAZIN-4-YL}-1-ETHENYL)AMINE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

(E)-N,N-dimethyl-2-[7-methyl-3-(4-methylphenyl)sulfonyl-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine

InChI

InChI=1S/C23H23N5O2S/c1-16-10-12-19(13-11-16)31(29,30)23-20(14-15-27(3)4)28-22(24-25-23)21(17(2)26-28)18-8-6-5-7-9-18/h5-15H,1-4H3/b15-14+

InChI Key

CZNLISYYVKCISE-CCEZHUSRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)/C=C/N(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N3C(=C(C(=N3)C)C4=CC=CC=C4)N=N2)C=CN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.